3-(Methoxymethyl)isothiazol-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)isothiazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-5-methylisothiazole with methanol in the presence of a base to form the methoxymethyl derivative . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Solvent: Methanol or other suitable solvents
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)isothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted isothiazoles
Scientific Research Applications
3-(Methoxymethyl)isothiazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its biological activity against certain pathogens.
Industry: Utilized in the formulation of biocides and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)isothiazol-5-amine involves its interaction with biological targets, particularly enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and leading to antimicrobial effects . This mechanism is similar to other isothiazolinone compounds, which are known for their ability to disrupt microbial cell function .
Comparison with Similar Compounds
Similar Compounds
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Benzisothiazolinone (BIT)
- Octylisothiazolinone (OIT)
Comparison
3-(Methoxymethyl)isothiazol-5-amine is unique due to its specific methoxymethyl substitution, which can influence its reactivity and biological activity. Compared to other isothiazolinones, it may exhibit different antimicrobial spectra and stability profiles .
Properties
Molecular Formula |
C5H8N2OS |
---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
3-(methoxymethyl)-1,2-thiazol-5-amine |
InChI |
InChI=1S/C5H8N2OS/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3 |
InChI Key |
JECANVYFCQDGRE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=C1)N |
Origin of Product |
United States |
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